

Spectroscopic Profile of 1,1-Diethoxycyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Diethoxycyclohexane**

Cat. No.: **B155974**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **1,1-diethoxycyclohexane** (CAS No. 1670-47-9). While a definitive, publicly available dataset of its NMR, IR, and MS spectra is not readily accessible, this document outlines the anticipated spectral features based on the compound's structure and general principles of spectroscopic analysis for cyclic acetals. Detailed experimental protocols for acquiring this data are also provided, along with visualizations to aid in understanding the molecular structure and potential fragmentation pathways.

Chemical Structure and Properties

1,1-Diethoxycyclohexane is a cyclic ketal with the molecular formula $C_{10}H_{20}O_2$ and a molecular weight of 172.26 g/mol. [1][2] It is formed from the reaction of cyclohexanone with ethanol in the presence of an acid catalyst. The structure features a cyclohexane ring with two ethoxy groups attached to the same carbon atom.

Physical Properties:

- Appearance: Colorless liquid[2]
- Boiling Point: 76-78 °C at 20 mmHg[1]
- Density: Approximately 0.918 g/mL[1]

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **1,1-diethoxycyclohexane** based on the analysis of similar compounds and general spectroscopic principles.

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.4 - 3.6	Quartet	4H	-O-CH ₂ -CH ₃
~1.4 - 1.7	Multiplet	10H	Cyclohexane ring protons
~1.1 - 1.2	Triplet	6H	-O-CH ₂ -CH ₃

Note: The chemical shifts are estimates. The actual spectrum may show more complex splitting patterns for the cyclohexane protons.

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~95 - 105	C(OCH ₂ CH ₃) ₂
~55 - 65	-O-CH ₂ -CH ₃
~30 - 40	Cyclohexane C2/C6
~25 - 30	Cyclohexane C4
~20 - 25	Cyclohexane C3/C5
~15 - 20	-O-CH ₂ -CH ₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980 - 2850	Strong	C-H (alkane) stretching
1150 - 1050	Strong	C-O (acetal) stretching
1470 - 1440	Medium	C-H bending

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Proposed Fragment
172	[M] ⁺ (Molecular Ion)
127	[M - OCH ₂ CH ₃] ⁺
99	[M - OCH ₂ CH ₃ - C ₂ H ₄] ⁺
73	[CH(OCH ₂ CH ₃)] ⁺
45	[OCH ₂ CH ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like **1,1-diethoxycyclohexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **1,1-diethoxycyclohexane** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the carbon frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

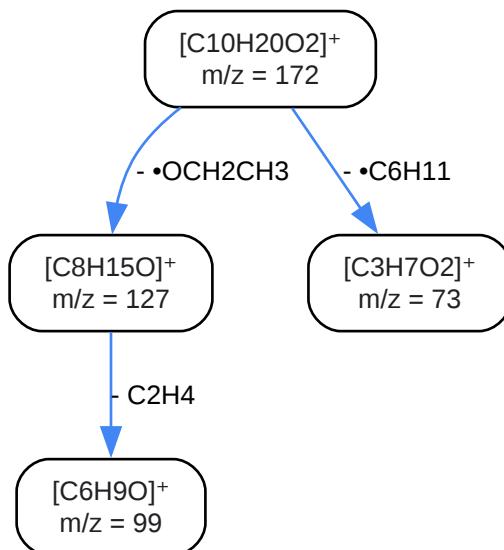
- Sample Preparation: As **1,1-diethoxycyclohexane** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for a volatile liquid like **1,1-diethoxycyclohexane**.
- Ionization: Use Electron Ionization (EI) as the ionization method. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak will correspond to the molecular weight of the compound. Other peaks will represent the masses of the fragment ions.

Visualizations

The following diagrams illustrate the structure and a plausible fragmentation pathway for **1,1-diethoxycyclohexane**.

Caption: Molecular structure of **1,1-diethoxycyclohexane**.

Plausible Mass Spectrometry Fragmentation of 1,1-Diethoxycyclohexane

[Click to download full resolution via product page](#)

Caption: A simplified fragmentation pathway for **1,1-diethoxycyclohexane** in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Diethoxycyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b155974#spectroscopic-data-nmr-ir-ms-for-1-1-diethoxycyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com